4-Methyl-2-pentyl-1,3-dioxolane

Description

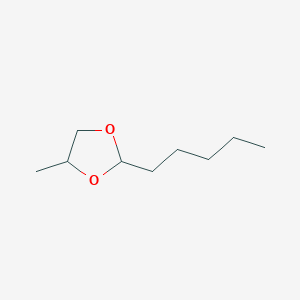

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-pentyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-4-5-6-9-10-7-8(2)11-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMSIWCZZKMUQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1OCC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862706 | |

| Record name | 1,3-Dioxolane, 4-methyl-2-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with a mild , fruity, pear-like odour | |

| Record name | 4-Methyl-2-pentyl-1,3-dioxolane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/865/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

82.00 °C. @ 18.00 mm Hg | |

| Record name | 4-Methyl-2-pentyl-1,3-dioxolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 4-Methyl-2-pentyl-1,3-dioxolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methyl-2-pentyl-1,3-dioxolane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/865/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.893-0.901 | |

| Record name | 4-Methyl-2-pentyl-1,3-dioxolane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/865/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1599-49-1 | |

| Record name | 4-Methyl-2-pentyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1599-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-pentyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001599491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane, 4-methyl-2-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane, 4-methyl-2-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-pentyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-2-PENTYL-1,3-DIOXOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ67NF091T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methyl-2-pentyl-1,3-dioxolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physicochemical Properties of 4-Methyl-2-pentyl-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Methyl-2-pentyl-1,3-dioxolane. The information is compiled from various scientific databases and is intended to support research and development activities. This document presents quantitative data in a structured format, details general experimental protocols for property determination, and includes a logical workflow for the characterization of such compounds.

Core Physicochemical Data

This compound is an organic compound belonging to the class of 1,3-dioxolanes. These are cyclic acetals formed from the reaction of an aldehyde or ketone with a diol. The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O₂ | - |

| Molecular Weight | 158.24 g/mol | [1][2] |

| Appearance | Colorless liquid | - |

| Odor | Mild, fruity, pear-like | - |

| Boiling Point | 197.85 °C (predicted at standard pressure) | [] |

| 82 °C at 18 mmHg | [1] | |

| Melting Point | Not available | [4] |

| Density | 0.893 - 0.900 g/cm³ at 25 °C | [] |

| Water Solubility | 1.22 g/L (predicted) | [4] |

| Solubility in Organic Solvents | Soluble in alcohol and oils | [][5] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not publicly available. However, the following sections describe general and widely accepted methodologies for measuring the key properties listed above.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for determining the boiling point of a small sample of a liquid is the Thiele tube method.

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner)

-

Liquid paraffin or other high-boiling point oil

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing heat-stable oil, ensuring the oil level is above the sample level.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped when a continuous stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. It is typically measured using a pycnometer or a hydrometer. A straightforward method using a graduated cylinder and a balance is described below.

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Analytical balance

Procedure:

-

The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

-

A known volume of the liquid sample is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume.

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. For a liquid solute in a liquid solvent, miscibility is often the term used.

Apparatus:

-

Test tubes

-

Pipettes or burettes

-

Vortex mixer or shaker

-

Analytical balance (for quantitative analysis)

Procedure for Qualitative Determination:

-

A small, measured volume of the solvent (e.g., water) is placed in a test tube.

-

A small amount of the solute (this compound) is added dropwise.

-

After each addition, the test tube is agitated to facilitate mixing.

-

Observations are made to see if the solute dissolves completely to form a single phase or if two distinct layers form, indicating immiscibility or low solubility.

Procedure for Quantitative Determination (Shake-Flask Method):

-

An excess amount of the solute is added to a known volume of the solvent in a flask.

-

The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then allowed to stand, and the undissolved portion is separated from the saturated solution by filtration or centrifugation.

-

The concentration of the solute in the saturated solution is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a liquid organic compound like this compound.

References

Spectroscopic Analysis of 4-Methyl-2-pentyl-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-2-pentyl-1,3-dioxolane, a heterocyclic organic compound. The information presented herein is essential for the structural elucidation, identification, and quality control of this molecule in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction

This compound (C₉H₁₈O₂) is an acetal derived from the condensation of hexanal and propylene glycol.[1][2] As a member of the 1,3-dioxolane class of compounds, it finds applications in various chemical syntheses and is of interest in the study of heterocyclic chemistry.[3] Accurate and thorough spectroscopic analysis is paramount for confirming its molecular structure and purity. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS data.

Data Presentation

The spectroscopic data for this compound are summarized in the following tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.80 | Triplet | 1H | H-2 |

| ~4.10 | Multiplet | 1H | H-4 |

| ~3.55 | Triplet | 1H | H-5a (trans to methyl) |

| ~4.05 | Triplet | 1H | H-5b (cis to methyl) |

| ~1.60 | Multiplet | 2H | -CH₂- (α to C-2) |

| ~1.30 | Multiplet | 6H | -(CH₂)₃- |

| ~1.25 | Doublet | 3H | 4-CH₃ |

| ~0.90 | Triplet | 3H | Terminal CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~109 | C-2 (acetal carbon) |

| ~75 | C-4 |

| ~69 | C-5 |

| ~36 | -CH₂- (α to C-2) |

| ~32 | -CH₂- |

| ~25 | -CH₂- |

| ~22 | -CH₂- |

| ~17 | 4-CH₃ |

| ~14 | Terminal CH₃ |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretching (alkyl) |

| 1465 | Medium | C-H bending (CH₂) |

| 1380 | Medium | C-H bending (CH₃) |

| 1140-1070 | Strong | C-O stretching (cyclic ether)[1] |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 158 | Low | [M]⁺ (Molecular Ion) |

| 87 | 100 | [M - C₅H₁₁]⁺ |

| 59 | High | [C₃H₇O]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

A solution of this compound (10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube.[4] The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹³C NMR, a proton-decoupled sequence is typically employed.

IR Spectroscopy

The infrared spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[5][6] The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is collected prior to the sample measurement.

Mass Spectrometry

The mass spectrum is acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS).[2] A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC. The compound is separated on a capillary column (e.g., DB-5ms) and then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is used to generate the molecular ion and fragment ions, which are then analyzed by a mass analyzer (e.g., quadrupole).

Visualization of Methodologies

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the different techniques for structural elucidation.

References

- 1. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. mdpi.com [mdpi.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide to the Isomers and Stereochemistry of 4-Methyl-2-pentyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-pentyl-1,3-dioxolane, a heterocyclic organic compound, is a chiral molecule with significant stereochemical complexity. As a derivative of 1,3-dioxolane, it possesses two stereogenic centers, leading to the existence of multiple stereoisomers. This technical guide provides a comprehensive overview of the isomers and stereochemistry of this compound, including its structural features, potential methods for synthesis and separation, and analytical techniques for characterization. This document is intended to serve as a foundational resource for researchers and professionals involved in fields where the stereoisomeric properties of molecules are of critical importance, such as in the development of pharmaceuticals and fine chemicals.

Introduction

This compound (C₉H₁₈O₂) is a cyclic acetal formed from the reaction of hexanal and propylene glycol. The presence of chiral centers at the C2 and C4 positions of the dioxolane ring gives rise to four possible stereoisomers. These isomers can be categorized into two pairs of enantiomers, which are diastereomeric to each other (cis and trans isomers). The spatial arrangement of the methyl and pentyl groups relative to the dioxolane ring defines these isomeric forms, which can possess distinct physical, chemical, and biological properties. Understanding and controlling the stereochemistry of this molecule is crucial for applications where specific isomeric forms are required.

Stereochemistry and Isomerism

The two stereogenic centers in this compound are located at the carbon atom bearing the pentyl group (C2) and the carbon atom with the methyl group (C4). This results in the formation of cis and trans diastereomers, each of which exists as a pair of enantiomers.

-

Cis Isomers: The pentyl group at C2 and the methyl group at C4 are on the same side of the dioxolane ring. The two cis enantiomers are (2R, 4S) and (2S, 4R).

-

Trans Isomers: The pentyl group at C2 and the methyl group at C4 are on opposite sides of the dioxolane ring. The two trans enantiomers are (2R, 4R) and (2S, 4S).

The relationship between these stereoisomers can be visualized as follows:

Physicochemical Properties

Table 1: General Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₈O₂ |

| Molecular Weight | 158.24 g/mol |

| Boiling Point | 179 °C (estimated)[1] |

| Density | 0.9003 g/cm³ (estimated)[1] |

| Water Solubility | Slightly soluble |

| LogP | 2.6 |

| Appearance | Colorless to pale yellow liquid |

| Odor | Mild, fruity, pear-like |

Table 2: Known CAS Numbers for Isomers

| Isomer | CAS Number |

| This compound (isomer mixture) | 1599-49-1 |

| cis-4-Methyl-2-pentyl-1,3-dioxolane | 26563-74-6 |

| trans-4-Methyl-2-pentyl-1,3-dioxolane | 26563-75-7 |

| (2R,4R)-4-methyl-2-pentyl-1,3-dioxolane | 26563-75-7[2] |

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and separation of this compound isomers are not extensively published. However, based on general organic chemistry principles and literature on related dioxolane compounds, the following methodologies can be proposed.

Synthesis

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of hexanal with propylene glycol. The choice of catalyst and reaction conditions can influence the diastereomeric ratio of the resulting cis and trans isomers.

Proposed Synthetic Protocol:

-

Reactants: Hexanal (1.0 eq), propylene glycol (1.2 eq), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.01 eq).

-

Solvent: A non-polar solvent capable of forming an azeotrope with water, such as toluene or cyclohexane, to facilitate the removal of water via a Dean-Stark apparatus.

-

Procedure:

-

Combine hexanal, propylene glycol, and the acid catalyst in the chosen solvent in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

-

Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

-

Purification: The crude product, a mixture of cis and trans isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Isomer Separation

The separation of the diastereomers (cis and trans) can be achieved by fractional distillation or preparative gas chromatography. The separation of the enantiomers requires chiral separation techniques.

Proposed Gas Chromatography (GC) Protocol for Diastereomer Separation:

-

Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A capillary column with a polar stationary phase (e.g., a polyethylene glycol-based column like a DB-WAX or similar) is recommended to achieve separation of the diastereomers.

-

Carrier Gas: Helium or hydrogen at an appropriate flow rate.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 270 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5-10 °C/min). The exact program will need to be optimized to achieve baseline separation.

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or diethyl ether) before injection.

Proposed Chiral Gas Chromatography (GC) Protocol for Enantiomer Separation:

For the separation of the enantiomeric pairs, a chiral stationary phase is necessary.

-

Instrument: Gas chromatograph with an FID.

-

Column: A chiral capillary column, such as one containing a cyclodextrin-based stationary phase (e.g., a β- or γ-cyclodextrin derivative).

-

Carrier Gas, Injector, and Detector Temperatures: Similar to the diastereomer separation protocol, with optimization as needed.

-

Oven Temperature Program: A slow temperature ramp is often required to achieve enantiomeric separation.

Characterization

The individual isomers can be characterized using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectra of the cis and trans isomers are expected to show differences in the chemical shifts and coupling constants of the protons on the dioxolane ring, particularly the methine protons at C2 and C4.

-

¹³C NMR: The carbon NMR spectra will also exhibit distinct chemical shifts for the carbons of the dioxolane ring in the cis and trans isomers.

Mass Spectrometry (MS):

-

Electron Ionization (EI)-MS: Mass spectrometry coupled with gas chromatography (GC-MS) can be used to confirm the molecular weight (m/z 158) and to analyze the fragmentation patterns of the isomers. While the mass spectra of the stereoisomers are often very similar, subtle differences in ion abundances may be observed.

Conclusion

The stereochemistry of this compound is a critical aspect that influences its properties and potential applications. This guide has outlined the isomeric forms of this molecule and has proposed experimental approaches for its synthesis, separation, and characterization. While specific quantitative data comparing the isomers remains to be fully elucidated in the public domain, the methodologies presented here provide a solid foundation for researchers to further investigate this interesting and complex molecule. Future work should focus on the stereoselective synthesis of the individual isomers and a thorough evaluation of their distinct properties.

References

A Technical Guide to the Solubility of 4-Methyl-2-pentyl-1,3-dioxolane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Methyl-2-pentyl-1,3-dioxolane, a compound of interest in various chemical and pharmaceutical applications. Due to a notable absence of specific quantitative solubility data in publicly accessible literature, this document aggregates available qualitative information and presents a detailed experimental protocol for the systematic determination of its solubility in organic solvents. This guide is intended to serve as a foundational resource for researchers, enabling them to generate precise and reliable solubility data essential for formulation development, reaction chemistry, and quality control.

Introduction

This compound (CAS No. 1599-49-1) is a heterocyclic acetal with applications as a flavoring agent and a potential solvent in various formulations. An understanding of its solubility profile in different organic solvents is critical for its effective utilization, particularly in the pharmaceutical industry where solvent compatibility can influence drug delivery systems, manufacturing processes, and product stability. This guide addresses the current knowledge gap regarding its quantitative solubility and provides the necessary tools for researchers to conduct their own assessments.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a basis for understanding its general behavior in different solvent environments.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O₂ | [1] |

| Molecular Weight | 158.24 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid with a mild, fruity, pear-like odor | [1] |

| Boiling Point | 82.0 °C @ 18.0 mm Hg | [1] |

| Density | 0.893 - 0.901 g/cm³ | [1] |

| Refractive Index | 1.418 - 1.425 | [1] |

| Predicted Water Solubility | 1.22 g/L |

Solubility Profile

Qualitative Solubility Data

While specific quantitative data is scarce, a general qualitative understanding of the solubility of this compound has been established through various sources. The compound is consistently reported to be soluble in organic solvents and oils.[1] It is also described as being miscible with ethanol at room temperature.[1] Conversely, it is only slightly soluble in water.[1] One source indicates insolubility in water, while being soluble in alcohol.

| Solvent Class | Solubility Description | Source |

| Water | Slightly soluble | [1] |

| Alcohols (e.g., Ethanol) | Soluble, Miscible | [1] |

| General Organic Solvents | Soluble | [1] |

| Oils | Soluble | [1] |

The molecular structure of this compound, featuring a polar 1,3-dioxolane ring and a nonpolar pentyl chain, suggests an amphiphilic character. This would explain its miscibility with polar-protic solvents like ethanol and its general solubility in a range of other organic solvents.

Experimental Protocol for Quantitative Solubility Determination

To address the lack of quantitative data, the following detailed experimental protocol, based on the widely accepted shake-flask method, is provided. This method is suitable for determining the solubility of this compound in various organic solvents.

Principle

The shake-flask method involves equilibrating a surplus of the solute (this compound) with the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically, providing the solubility value.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Glass vials with screw caps and PTFE septa

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

-

Centrifuge

Experimental Procedure

-

Preparation: Add an excess amount of this compound to a series of glass vials. The excess should be sufficient to ensure that a solid phase (or undissolved liquid phase) remains after equilibration.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 24 hours) to allow for the separation of the undissolved solute. If necessary, centrifugation can be used to facilitate phase separation.

-

Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. To avoid contamination from the undissolved solute, immediately pass the aliquot through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the diluted samples using a calibrated analytical method (e.g., GC-FID) to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Logical Workflow for Solubility Determination

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While there is a clear indication that this compound is soluble in a variety of organic solvents, the lack of precise, quantitative data in the scientific literature presents a challenge for its application in research and development. This guide consolidates the available qualitative information and provides a robust, detailed experimental protocol to enable researchers to generate the necessary quantitative solubility data. The adoption of a standardized methodology will facilitate the comparison of data across different studies and contribute to a more comprehensive understanding of the physicochemical properties of this compound.

References

Synthesis of 4-Methyl-2-pentyl-1,3-dioxolane from Hexanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-methyl-2-pentyl-1,3-dioxolane, a cyclic acetal, from the reaction of hexanal and propylene glycol. The synthesis proceeds via an acid-catalyzed acetalization reaction, a fundamental transformation in organic chemistry for the protection of carbonyl groups. This document outlines the reaction mechanism, a detailed experimental protocol, and the characterization of the final product through various spectroscopic methods. All quantitative data is presented in structured tables for clarity and ease of comparison. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound, also known as hexanal propylene glycol acetal, is a valuable chemical entity with applications in the flavor and fragrance industry and as a protecting group in multi-step organic synthesis.[1][2] The formation of this cyclic acetal from hexanal and propylene glycol is a reversible reaction that requires an acid catalyst and the removal of water to drive the equilibrium towards the product.[3] This guide details a robust and reproducible method for its synthesis and characterization.

Reaction Mechanism and Pathway

The synthesis of this compound from hexanal and propylene glycol is an acid-catalyzed nucleophilic addition-elimination reaction. The overall transformation is the formation of a cyclic acetal.

The reaction is initiated by the protonation of the carbonyl oxygen of hexanal by an acid catalyst (e.g., p-toluenesulfonic acid), which enhances the electrophilicity of the carbonyl carbon. Subsequently, one of the hydroxyl groups of propylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. A proton transfer then occurs, followed by the elimination of a water molecule to form a resonance-stabilized oxonium ion. The second hydroxyl group of the propylene glycol then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the oxonium ion. A final deprotonation step regenerates the acid catalyst and yields the this compound product. The removal of water is crucial to shift the reaction equilibrium towards the formation of the acetal.[3]

Experimental Protocol

This section provides a representative experimental procedure for the synthesis of this compound.

Materials and Equipment

| Material/Equipment | Specifications |

| Hexanal | ≥98% purity |

| Propylene Glycol | ≥99.5% purity |

| p-Toluenesulfonic acid monohydrate | ≥98.5% purity |

| Toluene | Anhydrous, ≥99.8% |

| Sodium bicarbonate | Saturated aqueous solution |

| Anhydrous magnesium sulfate | Granular |

| Round-bottom flask | 250 mL |

| Dean-Stark apparatus | |

| Reflux condenser | |

| Magnetic stirrer and stir bar | |

| Heating mantle | |

| Separatory funnel | 250 mL |

| Rotary evaporator | |

| Distillation apparatus |

Synthesis Procedure

A detailed, step-by-step protocol is as follows:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add hexanal (0.1 mol, 10.02 g), propylene glycol (0.12 mol, 9.13 g), and toluene (100 mL).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.001 mol, 0.19 g) to the mixture.

-

Assemble a Dean-Stark apparatus with a reflux condenser on top of the round-bottom flask.[4][5][6]

-

Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.[7]

-

Continue the reflux until the theoretical amount of water (1.8 mL) is collected in the trap, indicating the completion of the reaction. This typically takes 2-4 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

Purify the resulting crude product by vacuum distillation to obtain this compound as a colorless liquid.[8]

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O₂ | |

| Molecular Weight | 158.24 g/mol | |

| Appearance | Colorless to pale yellow liquid | [9] |

| Boiling Point | 82 °C @ 18 mmHg | [9] |

| Density | 0.893 - 0.900 g/cm³ at 25 °C | [1] |

| Refractive Index | 1.418 - 1.426 at 20 °C | [1] |

Spectroscopic Data

1H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.80 | t | 1H | H at C2 (acetal proton) |

| ~4.20 - 3.40 | m | 3H | H's at C4 and C5 (dioxolane ring) |

| ~1.65 | m | 2H | -CH₂- adjacent to C2 |

| ~1.30 | m | 6H | -(CH₂)₃- in pentyl group |

| ~1.25 | d | 3H | -CH₃ at C4 |

| ~0.90 | t | 3H | Terminal -CH₃ of pentyl group |

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~109.0 | C2 (acetal carbon) |

| ~75.0 | C4 (dioxolane ring) |

| ~68.0 | C5 (dioxolane ring) |

| ~36.0 | -CH₂- adjacent to C2 |

| ~31.5, 24.5, 22.5 | -(CH₂)₃- in pentyl group |

| ~17.0 | -CH₃ at C4 |

| ~14.0 | Terminal -CH₃ of pentyl group |

MS (Mass Spectrometry) - Electron Ionization (EI)

| m/z | Relative Intensity (%) | Possible Fragment |

| 158 | Low | [M]⁺ |

| 101 | High | [M - C₄H₉]⁺ |

| 87 | Moderate | [M - C₅H₁₁]⁺ |

| 71 | Moderate | [C₅H₁₁]⁺ |

| 43 | High | [C₃H₇]⁺ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H stretching (alkane) |

| 1150 - 1050 | Strong | C-O-C stretching (acetal) |

| 1465, 1380 | Medium | C-H bending (alkane) |

Conclusion

This technical guide has detailed the synthesis of this compound from hexanal and propylene glycol. The acid-catalyzed acetalization, facilitated by the removal of water using a Dean-Stark apparatus, provides an efficient route to this compound. The provided experimental protocol and comprehensive spectroscopic data serve as a valuable resource for researchers in organic synthesis and related fields. The visualization of the reaction mechanism and experimental workflow aims to enhance the understanding and practical application of this chemical transformation.

References

- 1. hexanal propylene glycol acetal, 1599-49-1 [thegoodscentscompany.com]

- 2. Showing Compound this compound (FDB016307) - FooDB [foodb.ca]

- 3. 1,3-Dioxolane synthesis [organic-chemistry.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 6. Dean-Stark apparatus - Sciencemadness Wiki [sciencemadness.org]

- 7. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. hexanal propylene glycol acetal, 1599-49-1 [perflavory.com]

An In-depth Technical Guide to 4-Methyl-2-pentyl-1,3-dioxolane as a Fragrance Ingredient

For Researchers, Scientists, and Product Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-2-pentyl-1,3-dioxolane, a significant fragrance ingredient valued for its unique olfactory profile. This document details its chemical and physical properties, safety and regulatory status, and organoleptic characteristics. Furthermore, it presents a detailed experimental protocol for its synthesis via the acetalization of hexanal and propylene glycol, along with a representative analytical methodology for its characterization using Gas Chromatography-Mass Spectrometry (GC-MS). The information is intended to serve as a valuable resource for researchers, chemists, and professionals in the fragrance and cosmetic industries.

Introduction

This compound, also known by synonyms such as hexaldehyde propylene glycol acetal, is a synthetic aroma chemical that belongs to the class of cyclic acetals. It is prized in the fragrance industry for its fresh, green, and fruity aroma, with nuances of waxy and vegetable notes. Its stability, particularly in comparison to its precursor aldehyde, hexanal, makes it a versatile ingredient in a wide range of product formulations. This guide delves into the technical aspects of this compound, providing a foundational understanding for its application and study.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for formulation, storage, and handling considerations.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Hexaldehyde propylene glycol acetal, 2-Amyl-4-methyl-1,3-dioxolane |

| CAS Number | 1599-49-1 |

| Molecular Formula | C₉H₁₈O₂ |

| Molecular Weight | 158.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor Profile | Green, fruity, waxy, with vegetable and pineapple notes.[1] |

| Specific Gravity | 0.893 - 0.900 @ 25°C |

| Refractive Index | 1.418 - 1.426 @ 20°C |

| Boiling Point | 82 °C @ 18 mmHg |

| Flash Point | 65.56 °C (150 °F) |

| Solubility | Insoluble in water; soluble in alcohol |

Safety and Regulatory Status

The safety of fragrance ingredients is paramount. This compound has been evaluated for its safety and has a recognized regulatory status, as detailed in Table 2.

Table 2: Safety and Regulatory Information

| Regulatory Body | Status/Designation | Details |

| FEMA | GRAS (Generally Recognized As Safe) | FEMA Number: 3630.[2][3] |

| JECFA | Flavoring Agent | JECFA Number: 928. No safety concern at current levels of intake when used as a flavouring agent.[2] |

| GHS Classification | Not Classified as Hazardous | Based on the majority of notifications to ECHA, this substance does not meet the criteria for classification.[2] |

While generally considered safe for its intended use in fragrances, standard good laboratory practices and appropriate personal protective equipment should be utilized when handling this chemical.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of hexanal with 1,2-propanediol (propylene glycol). This reaction is a classic example of the formation of a cyclic acetal.

Materials:

-

Hexanal (500g)

-

1,2-Propanediol (500g)

-

Anhydrous Calcium Chloride (120g) or p-Toluenesulfonic acid (6g) as a catalyst

-

Three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser with a water trap (e.g., Dean-Stark apparatus)

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a three-necked flask, add 1,2-propanediol and the chosen catalyst (anhydrous calcium chloride or p-toluenesulfonic acid).

-

Begin stirring the mixture and gradually add hexanal from the dropping funnel.

-

An exothermic reaction may occur; maintain the reaction temperature between 30-35°C, using a cooling bath if necessary.

-

After the addition of hexanal is complete, continue to stir the reaction mixture for approximately 1.5 hours.

-

The reaction progress can be monitored by observing the amount of water collected in the water trap. The theoretical amount of water for the complete reaction should be calculated beforehand.

-

Once the reaction is complete, allow the mixture to cool to room temperature and then transfer it to a separatory funnel.

-

Two layers will form. Separate the organic layer (the desired product) from the aqueous layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

A patent for a similar synthesis of hexanal propylene glycol acetal reports a purity of 98.89% as determined by GC-MS.[4]

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound. The following is a representative protocol.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms, or equivalent)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as ethanol or dichloromethane.

-

Create a series of calibration standards by diluting the stock solution to various concentrations.

-

For analyzing the compound in a fragrance mixture, dilute the sample in the chosen solvent.

GC-MS Parameters (Typical):

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Carrier Gas: Helium, constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp: 5°C/min to 250°C

-

Hold at 250°C for 5 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

Data Analysis:

-

Identify the peak corresponding to this compound by its retention time and mass spectrum.

-

The mass spectrum can be compared to a library (e.g., NIST) for confirmation.

-

Quantification can be performed by creating a calibration curve from the analysis of the standard solutions.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

Analytical Workflow

This diagram outlines the general workflow for the analysis of this compound using GC-MS.

Caption: GC-MS Analytical Workflow.

Conclusion

This compound is a valuable and well-characterized fragrance ingredient with a desirable green and fruity olfactory profile. Its synthesis is straightforward, and its analytical determination can be readily achieved using standard laboratory techniques. The information provided in this technical guide, including the detailed experimental protocols and summary tables, offers a solid foundation for professionals engaged in the research, development, and quality control of fragrance formulations containing this versatile aroma chemical. As with all chemical substances, adherence to safety guidelines and good laboratory practices is essential for its responsible use.

References

- 1. hexanal propylene glycol acetal [flavscents.com]

- 2. [PDF] GC-MS quantitation of fragrance compounds suspected to cause skin reactions. 1. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. CN103554078B - Low grade aldehyde (C 2-C 10) synthetic method of propylene glycol acetal - Google Patents [patents.google.com]

The Use of 4-Methyl-2-pentyl-1,3-dioxolane as a Flavoring Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-pentyl-1,3-dioxolane, also known as hexanal propylene glycol acetal, is a synthetic flavoring substance valued for its distinct fruity and pear-like aroma and taste.[1][2] As a cyclic acetal, it is utilized in the food industry to impart or modify fruit-based flavors in a variety of products. This technical guide provides an in-depth overview of the chemical properties, synthesis, sensory evaluation, and safety assessment of this compound, compiling available scientific data to inform researchers and professionals in the field.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] Its chemical structure and key identifiers are provided below.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 1599-49-1[3] |

| FEMA Number | 3630[3] |

| JECFA Number | 928[3] |

| Molecular Formula | C9H18O2[3] |

| Molecular Weight | 158.24 g/mol [3] |

Table 2: Physical Properties

| Property | Value | Reference |

| Physical Description | Colorless to pale yellow liquid with a mild, fruity, pear-like odor | [1] |

| Boiling Point | 82.0 °C @ 18.00 mm Hg | [1] |

| Density | 0.893 - 0.901 g/cm³ | [1] |

| Refractive Index | 1.418 - 1.425 | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents and oils | [1] |

Synthesis and Purification

Experimental Protocol: Synthesis

This compound is synthesized via the acid-catalyzed acetalization of hexanal with 1,2-propanediol.[4] A general procedure is outlined below, based on methods for synthesizing similar propylene glycol acetals.

-

Reaction Setup: A three-necked flask is charged with hexanal, 1,2-propanediol, anhydrous calcium chloride (as a water scavenger), and a catalytic amount of p-toluenesulfonic acid.[4] The molar ratio of reactants can be optimized, with ratios of aldehyde to diol ranging from 10:1 to 1:10, and a preferred range of 1:1 to 3:1.[4]

-

Reaction Conditions: The mixture is cooled and stirred, maintaining a temperature between 30-35 °C for approximately 1.5 hours.[4]

-

Workup: After the reaction, the mixture is allowed to stand for phase separation. The organic layer is washed to remove the catalyst and any unreacted starting materials.[4]

-

Purification: The crude product is then purified by distillation to yield the final this compound.[4] Product purity can be assessed using techniques such as gas chromatography-mass spectrometry (GC-MS).[4]

Caption: General workflow for the synthesis of this compound.

Sensory Properties and Evaluation

The flavor profile of this compound is characterized as having fresh, green, waxy, and fruity notes, with some descriptions also including licorice and pineapple nuances.[5]

Experimental Protocol: Sensory Evaluation

A comprehensive sensory evaluation of a flavoring agent like this compound typically involves descriptive analysis by a trained panel.[6][7]

-

Panel Selection and Training: A panel of trained sensory assessors is selected. Training involves familiarization with the aroma and taste of the target compound and relevant reference standards to establish a common lexicon for describing sensory attributes.

-

Sample Preparation: The flavoring agent is diluted to a suitable concentration in a neutral base, such as a 5% sucrose solution, which may also contain 0.1% citric acid to mimic a food or beverage matrix.[8]

-

Evaluation Environment: The evaluation is conducted in a controlled environment, free from distracting odors, with standardized lighting and temperature.[9]

-

Tasting Protocol: Panelists are presented with the samples in a randomized order.[9] They are instructed to cleanse their palate with unsalted crackers and water between samples.[8]

-

Data Collection: Panelists rate the intensity of various sensory attributes (e.g., fruity, green, sweet, pear-like) on a numerical scale.[7]

-

Data Analysis: The collected data are statistically analyzed to generate a sensory profile of the flavoring agent.

Safety and Toxicology

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1][10]

Metabolism

Being an acetal, this compound is expected to be readily hydrolyzed in the acidic environment of the stomach to its constituent aldehyde (hexanal) and alcohol (1,2-propanediol).[1]

-

Hexanal: This aliphatic aldehyde is then oxidized to hexanoic acid, which can be further metabolized through the fatty acid pathway and the citric acid cycle.[1]

-

1,2-Propanediol: This diol is oxidized to lactic acid and pyruvic acid, which are endogenous substances and enter central metabolic pathways.[1]

Caption: Proposed metabolic pathway for this compound.

Toxicological Data

The toxicological assessment by JECFA was based on the low toxicity of the parent compound and its predicted rapid hydrolysis to metabolites of known, low toxicity.[1] Acute toxicity studies on aliphatic acetals have generally shown low toxicity, with oral LD50 values greater than 4300 mg/kg of body weight.[1]

Table 3: Summary of Toxicological Evaluation

| Endpoint | Result | Reference |

| JECFA Evaluation | No safety concern at current levels of intake when used as a flavouring agent. | [1][10] |

| Metabolism | Expected to be hydrolyzed to hexanal and 1,2-propanediol. | [1] |

| Acute Oral Toxicity (Aliphatic Acetals) | LD50 > 4300 mg/kg bw | [1] |

Signaling Pathways

Currently, there is no scientific literature available that describes the direct interaction of this compound with specific biological signaling pathways. The safety assessment of this flavoring agent is primarily based on its rapid breakdown into well-characterized metabolites that are endogenous or readily handled by known metabolic routes. Therefore, it is not expected to exert systemic effects through the modulation of specific signaling cascades at the low concentrations used in food.

Conclusion

This compound is a well-characterized flavoring agent with a favorable safety profile. Its fruity, pear-like sensory characteristics make it a valuable component in the formulation of various food products. The compound is readily synthesized and is expected to be rapidly metabolized into harmless endogenous substances. Based on current scientific evidence, its use as a flavoring agent at established levels does not pose a safety concern. Further research could focus on detailed sensory profiling in various food matrices to optimize its application.

References

- 1. ALIPHATIC ACETALS (JECFA Food Additives Series 48) [inchem.org]

- 2. who.int [who.int]

- 3. 1,3-Dioxolane compounds (DOXs) as biobased reaction media - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00227F [pubs.rsc.org]

- 4. CN103554078A - Synthetic method of low-grade aldehyde (C2-C10) propylene glycol acetal - Google Patents [patents.google.com]

- 5. hexanal propylene glycol acetal [flavscents.com]

- 6. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]

- 7. contractlaboratory.com [contractlaboratory.com]

- 8. weberflavors.com [weberflavors.com]

- 9. flavorsum.com [flavorsum.com]

- 10. This compound | C9H18O2 | CID 15336 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological Activity of 1,3-Dioxolane Derivatives: A Technical Overview for Researchers

Disclaimer: While this guide addresses the biological activity of 1,3-dioxolane derivatives, a comprehensive review of scientific literature did not yield specific data on the biological activities of derivatives of 4-Methyl-2-pentyl-1,3-dioxolane. Therefore, this document focuses on the well-documented antimicrobial properties of other 1,3-dioxolane derivatives to provide researchers, scientists, and drug development professionals with insights into the potential of this chemical class. The parent compound, this compound, is recognized for its potential antifungal properties and is a subject of ongoing investigation.[]

Introduction to 1,3-Dioxolanes

The 1,3-dioxolane ring is a versatile scaffold found in numerous biologically active compounds.[2][3] This heterocyclic motif is a key structural feature in various natural and synthetic molecules, contributing to a wide spectrum of biological activities.[4] Researchers have successfully synthesized and evaluated a range of 1,3-dioxolane derivatives, demonstrating their potential as antibacterial and antifungal agents.[2][5][6] The biological effects of these compounds are highly dependent on the nature and position of the substituents on the dioxolane ring.[2]

Antimicrobial Activity of 1,3-Dioxolane Derivatives

A study by Küçük et al. provides significant quantitative data on the in vitro antibacterial and antifungal activities of a series of newly synthesized enantiomerically pure and racemic 1,3-dioxolane derivatives.[2][5][6] These compounds were tested against a panel of Gram-positive and Gram-negative bacteria, as well as a fungal strain.

Quantitative Antimicrobial Data

The antimicrobial efficacy of the synthesized 1,3-dioxolane derivatives was determined by their Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism. The results are summarized in the table below.

| Compound | S. aureus (ATCC 29213) | S. epidermidis (ATCC 12228) | E. faecalis (ATCC 29212) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 10231) |

| 1 | 1250 | 625 | - | - | - |

| 2 | 1250 | 1250 | - | - | 625 |

| 3 | 1250 | - | - | - | 312.5 |

| 4 | 312.5 | 625 | 625 | 625 | 156.25 |

| 5 | 625 | 1250 | - | - | 156.25 |

| 6 | 625 | 625 | - | 625 | 156.25 |

| 7 | - | 1250 | - | - | 156.25 |

| 8 | 1250 | 625 | - | 625 | 156.25 |

| MIC values are presented in µg/mL. A '-' indicates no significant activity was observed.[2] |

The data indicates that most of the tested compounds exhibited significant activity against the Gram-positive bacteria Staphylococcus aureus and Staphylococcus epidermidis.[2] Notably, compound 4 demonstrated the broadest spectrum of activity, inhibiting the growth of all tested Gram-positive bacteria and Pseudomonas aeruginosa, a Gram-negative bacterium.[2] Furthermore, all compounds except for 1 showed excellent antifungal activity against Candida albicans.[2][5][6]

Experimental Protocols

The following is a detailed methodology for the in vitro antimicrobial susceptibility testing as described in the cited literature.[2]

Microorganism Strains

The following microorganisms were used for the antimicrobial assays:

-

Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Staphylococcus epidermidis (ATCC 12228), Enterococcus faecalis (ATCC 29212)

-

Gram-negative bacteria: Pseudomonas aeruginosa (ATCC 27853), Escherichia coli (ATCC 25922), Klebsiella pneumoniae (ATCC 4352), Proteus mirabilis (ATCC 14153)

-

Fungus: Candida albicans (ATCC 10231)[2]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: Bacterial and fungal strains were cultured overnight at 37°C in Mueller-Hinton Broth (MHB) for bacteria and Sabouraud Dextrose Broth (SDB) for yeast. The turbidity of the microbial suspensions was adjusted to the 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

-

Preparation of Test Compounds: The synthesized 1,3-dioxolane derivatives were dissolved in dimethyl sulfoxide (DMSO) to a stock concentration. Serial twofold dilutions of the compounds were prepared in the appropriate broth (MHB or SDB) in 96-well microtiter plates.

-

Inoculation and Incubation: Each well of the microtiter plates was inoculated with the standardized microbial suspension to a final concentration of 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for yeast. The plates were then incubated at 37°C for 24 hours for bacteria and 48 hours for the yeast.

-

Determination of MIC: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.

Visualizing Experimental and Conceptual Frameworks

To better understand the processes and concepts involved in the study of 1,3-dioxolane derivatives, the following diagrams have been generated.

Conclusion

The available scientific literature strongly suggests that the 1,3-dioxolane scaffold is a promising starting point for the development of new antimicrobial agents. The biological activity of these compounds can be significantly modulated by altering the substituents on the dioxolane ring. While specific data on the derivatives of this compound are not currently available, the findings from related 1,3-dioxolane derivatives provide a solid foundation and rationale for the synthesis and evaluation of this specific subclass of compounds. Further research in this area could lead to the discovery of novel and potent therapeutic agents.

References

- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, Antifungal and Antibacterial Activities of Novel Amide Derivatives of 1,3-Dioxolane | Begum | International Journal of Chemistry | CCSE [ccsenet.org]

- 5. Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Thermal Stability of 4-Methyl-2-pentyl-1,3-dioxolane

Introduction

4-Methyl-2-pentyl-1,3-dioxolane is a cyclic acetal with applications in various fields, including its use as a flavoring agent.[1] Understanding the thermal stability of this compound is crucial for its synthesis, storage, and application, particularly in processes involving elevated temperatures. This technical guide summarizes the expected thermal behavior of this compound by examining data from closely related compounds. It also outlines the standard experimental protocols for thermal analysis and proposes a likely thermal decomposition pathway.

Predicted Thermal Stability and Decomposition Kinetics

While specific quantitative data for this compound is unavailable, studies on the gas-phase thermal decomposition of other 2-alkyl-substituted 1,3-dioxolanes provide valuable insights into the kinetics and mechanism of their breakdown. The thermal decomposition of these compounds is reported to be a homogeneous, unimolecular, first-order reaction.[2][3]

The stability of the 1,3-dioxolane ring is influenced by the nature of the substituents at the C2 and C4/C5 positions. The presence of a pentyl group at the C2 position and a methyl group at the C4 position in this compound will influence its decomposition profile. Based on analogous compounds, the decomposition is expected to occur at elevated temperatures.

For comparison, the kinetic data for the thermal decomposition of 2-methyl-1,3-dioxolane and 2,2-dimethyl-1,3-dioxolane are presented in the table below.[2][3][4] These compounds provide a basis for estimating the thermal lability of the 1,3-dioxolane ring in the target molecule. The studies were conducted in a static system with the reaction vessel deactivated with allyl bromide and in the presence of the free-radical suppressor propene.[2][3]

Table 1: Gas-Phase Thermal Decomposition Kinetic Data for Structurally Related 1,3-Dioxolanes

| Compound | Temperature Range (°C) | Pressure Range (Torr) | Arrhenius Equation (log k, s⁻¹) |

| 2-Methyl-1,3-dioxolane | 459-490 | 46-113 | (13.61 ± 0.12) - (242.1 ± 1.0) / (2.303RT) |

| 2,2-Dimethyl-1,3-dioxolane | 459-490 | 46-113 | (14.16 ± 0.14) - (253.7 ± 2.0) / (2.303RT) |

Data sourced from Rosas et al. (2012).[2][3]

Proposed Thermal Decomposition Pathway

The thermal decomposition of 2-substituted 1,3-dioxolanes is suggested to proceed through a stepwise mechanism.[2][3] The rate-determining step involves a concerted nonsynchronous four-centered cyclic transition state.[2][3] For this compound, the proposed initial step is the cleavage of the C2-O1 or C2-O3 bond, leading to the formation of a diradical intermediate. This intermediate can then undergo further reactions to yield the final decomposition products.

Based on the decomposition of analogous compounds, the primary products of the thermolysis of this compound are expected to be hexanal and propylene oxide, or their isomeric equivalents, through various rearrangement and fragmentation pathways.

References

- 1. This compound | C9H18O2 | CID 15336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kinetics and mechanisms of the thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase. Combined experimental and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.usfq.edu.ec [research.usfq.edu.ec]

- 4. Kinetics and mechanisms of the thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase. Combined experimental and DFT study. | Semantic Scholar [semanticscholar.org]

Methodological & Application

"gas chromatography method for 4-Methyl-2-pentyl-1,3-dioxolane analysis"

An Application Note for the Analysis of 4-Methyl-2-pentyl-1,3-dioxolane by Gas Chromatography

Introduction

This compound is an organic compound classified as a dioxolane, which are utilized as flavoring agents in the food industry.[1][2] Given its application, the development of robust analytical methods for its identification and quantification is crucial for quality control and safety assessment. Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it an ideal method for the analysis of this compound and its derivatives.[3][4][5] This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography coupled with a Mass Spectrometer (GC-MS) or a Flame Ionization Detector (GC-FID).

Materials and Methods

This section details the necessary reagents, standards, and the instrumental parameters for the GC analysis.

1. Reagents and Standards Preparation:

-

Solvent: Dichloromethane or Ethyl Acetate (GC grade)

-

Standard: this compound (purity >95%)

-

Standard Stock Solution (1000 ppm): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of the chosen solvent.

-

Working Standards: Prepare a series of working standards by serially diluting the stock solution to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, and 100 ppm).

2. Instrumentation: A gas chromatograph equipped with a split/splitless injector and either a Mass Spectrometer (MS) or a Flame Ionization Detector (FID) is required.

Experimental Protocols

Protocol 1: GC-MS Analysis

This method is ideal for both identification and quantification due to the high selectivity of the mass spectrometer.

-

Sample Preparation: Dilute the sample in the selected solvent to fall within the calibration range. If the matrix is complex, a sample clean-up or extraction step may be necessary.

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

Chromatographic Separation: The separation is achieved using the parameters outlined in Table 1.

-

Mass Spectrometry: The mass spectrometer should be operated in electron ionization (EI) mode. Key mass-to-charge ratio (m/z) peaks for this compound are expected at m/z 87 (top peak) and 59.[1]

-

Data Analysis: Identify the analyte peak by its retention time and by comparing the acquired mass spectrum with a reference library (e.g., NIST). Quantify the compound by creating a calibration curve from the peak areas of the working standards.

Protocol 2: GC-FID Analysis

For routine quantitative analysis where the sample matrix is less complex, GC-FID offers a robust and sensitive alternative.[3]

-

Sample Preparation: Prepare the sample as described for the GC-MS analysis.

-

Injection: Inject 1 µL of the prepared sample into the GC-FID system.

-

Chromatographic Separation: Utilize the chromatographic conditions provided in Table 1.

-

Data Analysis: Identify the this compound peak based on its retention time, as determined by the analysis of a pure standard. Quantify using a calibration curve based on the peak areas of the prepared standards.

Data Presentation

The following table summarizes the recommended instrumental parameters for the GC analysis of this compound.

| Parameter | Recommended Condition |

| GC System | Gas Chromatograph with MS or FID |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[4] |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min[5] |

| Injector Temperature | 250 °C[4][5] |

| Injection Mode | Split (50:1 ratio) or Splitless[5] |

| Injection Volume | 1 µL |

| Oven Program | Start at 50°C (hold for 2 min), ramp to 250°C at 20°C/min, hold for 5 min[4] |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Transfer Line Temp. | 280 °C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-400 amu |

| FID Temperature | 280 °C[5] |

| Expected m/z Peaks | 87, 59[1] |

Mandatory Visualization

The following diagram illustrates the general workflow for the GC analysis of this compound.

Caption: Workflow for the GC analysis of this compound.

References

Application Note: NMR Spectroscopic Characterization of 4-Methyl-2-pentyl-1,3-dioxolane

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the characterization of 4-Methyl-2-pentyl-1,3-dioxolane using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes procedures for sample preparation, data acquisition, and processing for both ¹H and ¹³C NMR spectroscopy. Representative spectral data are presented in a structured format to facilitate analysis and interpretation.

Introduction

This compound is a heterocyclic acetal with applications in various chemical industries, including as a flavoring agent and a synthetic intermediate. Accurate structural elucidation and purity assessment are crucial for its quality control and use in research and development. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This application note outlines the standardized procedures for the comprehensive NMR analysis of this compound.

Data Presentation

The following tables summarize the hypothetical ¹H and ¹³C NMR spectral data for this compound, acquired in Chloroform-d (CDCl₃) at 500 MHz and 125 MHz, respectively.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 4.85 | t | 5.0 | 1H | H-2 |

| 4.15 | m | - | 1H | H-4 |

| 4.05 | dd | 8.0, 6.0 | 1H | H-5a |

| 3.50 | dd | 8.0, 7.0 | 1H | H-5b |

| 1.65 | m | - | 2H | α-CH₂ (pentyl) |

| 1.30 | m | - | 6H | β, γ, δ-CH₂ (pentyl) |

| 1.25 | d | 6.0 | 3H | 4-CH₃ |

| 0.90 | t | 7.0 | 3H | ω-CH₃ (pentyl) |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 103.5 | C-2 |

| 75.0 | C-4 |

| 69.0 | C-5 |

| 36.5 | α-C (pentyl) |

| 31.8 | γ-C (pentyl) |

| 24.5 | β-C (pentyl) |

| 22.6 | δ-C (pentyl) |

| 16.5 | 4-CH₃ |

| 14.0 | ω-C (pentyl) |

Experimental Protocols

A detailed methodology for the NMR characterization of this compound is provided below.

I. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

-

Material and Solvent Selection:

-

Dissolution and Transfer:

-

Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1]

-

Ensure the sample is fully dissolved. Gentle vortexing can aid dissolution.

-

If any solid particles are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette to prevent shimming issues.[3]

-

Transfer the clear solution into a clean, unscratched 5 mm NMR tube.[5]

-

-

Final Sample Volume and Labeling:

-

The final sample height in the NMR tube should be approximately 4-5 cm.[4]

-

Cap the NMR tube securely and label it clearly with the sample identification. Avoid using paper labels that can detach inside the spectrometer.

-

II. NMR Data Acquisition

The following steps outline the general procedure for acquiring ¹H and ¹³C NMR spectra.

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Insert the sample into the NMR spectrometer.

-

-

Locking and Shimming:

-

Lock the spectrometer onto the deuterium signal of the solvent. This is essential for field-frequency stabilization.

-